molecular formula C14H19N3 B1277756 3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-amine CAS No. 898537-77-4

3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-amine

Cat. No. B1277756
CAS RN: 898537-77-4
M. Wt: 229.32 g/mol
InChI Key: YDYDGSYHOOCUPO-UHFFFAOYSA-N
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Description

The compound "3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-amine" is a pyrazole derivative that has been the subject of various studies due to its potential applications in different fields, including medicinal chemistry and material science. The tert-butyl group attached to the pyrazole ring is a common structural motif that imparts steric bulk, potentially affecting the compound's reactivity and physical properties.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the amination of precursor molecules. For instance, the N-amination of 3-amino-5-tert-butylpyrazole with hydroxylamine-O-sulfonic acid leads to the formation of 1,5-diaminopyrazole with good regiochemical control . Another example is the ambient-temperature synthesis of a related compound, (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, which was achieved by a condensation reaction between 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarboxaldehyde in methanol . Additionally, a one-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was reported, starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde, showcasing the versatility of pyrazole derivatives in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex, with the potential for various substituents to be attached to the pyrazole core. X-ray crystallography has been used to determine the structure of related compounds, such as pyrazolo[5,1-c][1,2,4]triazin-4(1H)-ones, which exhibit a planar heterocyclic core and form one-dimensional infinite chains in the crystalline lattice . The molecular and supramolecular structure of 3-(tert-butyl)-1-(2-nitrophenyl)-1H-pyrazol-5-amine was also studied using single-crystal X-ray diffraction, providing insights into the compound's geometry and intermolecular interactions .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, depending on the substituents present on the ring. For example, the reaction of 1,5-diaminopyrazole with electrophiles such as acetic anhydride and aromatic aldehydes can occur at the amino groups without cyclization . The reactivity of these compounds can also be exploited in the synthesis of photographic couplers and new pyrazolo[1,5-b]1,2,4-triazines . Furthermore, the photochemical stability of these compounds varies, with some derivatives being inert under UV irradiation while others decompose .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of a tert-butyl group can increase the steric bulk, potentially affecting the solubility and reactivity of the compound. The crystal structures of these compounds can reveal important information about their intermolecular interactions, such as hydrogen bonding and non-valence interactions, which can impact their physical properties . Additionally, the electronic structure, as determined by computational studies, can provide insights into the compound's reactivity and potential applications .

Scientific Research Applications

Synthesis Methodologies

  • One-Pot Synthesis Approach : An efficient one-pot two-step synthesis of a derivative of 3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-amine has been reported. This involves a solvent-free condensation/reduction reaction sequence, highlighting operational easiness and short reaction times, which is significant for the synthesis of various pyrazole derivatives (Becerra, Rojas, & Castillo, 2021).

  • Ambient-Temperature Synthesis : A novel ambient-temperature synthesis method for a related compound, using a condensation reaction between 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarboxaldehyde, has been developed. This method emphasizes the ease of synthesis under ambient conditions (Becerra, Cobo, & Castillo, 2021).

Catalytic Applications

  • Copolymerization Catalyst : Pyrazolyl compounds, including derivatives of 3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-amine, have been used as catalysts for the copolymerization of CO2 and cyclohexene oxide. This demonstrates the potential of these compounds in polymer chemistry, particularly in creating environmentally friendly polymers (Matiwane, Obuah, & Darkwa, 2020).

properties

IUPAC Name

5-tert-butyl-2-(3-methylphenyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c1-10-6-5-7-11(8-10)17-13(15)9-12(16-17)14(2,3)4/h5-9H,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYDGSYHOOCUPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=CC(=N2)C(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426853
Record name 3-tert-Butyl-1-(3-methylphenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898537-77-4
Record name 3-tert-Butyl-1-(3-methylphenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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